Urease Inhibition Potency Relative to Amino Acid Hydroxamic Acid Library
In a comparative study of 19 α-aminoacyl hydroxamic acids against Jack bean urease, histidinehydroxamic acid ranked fifth in inhibitory potency among naturally occurring amino acid derivatives, with an I50 value intermediate between glycinehydroxamic acid and threoninehydroxamic acid [1]. Methioninehydroxamic acid was the most potent (I50 = 3.9 × 10⁻⁶ M), while histidinehydroxamic acid exhibited modestly lower potency, positioning it as a mid-range inhibitor within this class [1]. The presence of the α-amino group did not significantly alter inhibitory power compared to corresponding fatty acyl hydroxamic acids, indicating that the hydroxamate moiety drives primary potency while the amino acid side chain modulates activity [1].
| Evidence Dimension | Urease inhibitory activity (I50) |
|---|---|
| Target Compound Data | Histidinehydroxamic acid: I50 not individually reported in abstract; ranked 5th among 19 α-aminoacyl hydroxamic acids, between glycinehydroxamic acid and threoninehydroxamic acid [1] |
| Comparator Or Baseline | Methioninehydroxamic acid (most potent): I50 = 3.9 × 10⁻⁶ M [1] |
| Quantified Difference | Histidinehydroxamic acid exhibits lower potency than methioninehydroxamic acid; exact fold difference not specified in abstract |
| Conditions | Jack bean urease (EC 3.5.1.5) assay; 19 α-aminoacyl hydroxamic acids tested under identical conditions [1] |
Why This Matters
Provides rank-order potency positioning against a panel of structurally related amino acid hydroxamic acids, enabling informed selection when screening urease inhibitors for agricultural or antibacterial applications.
- [1] Kobashi K, Hase J, Uehara K. Inhibition of urease activity by hydroxamic acid derivatives of amino acids. J Biochem. 1975;77(4):837-843. doi:10.1093/oxfordjournals.jbchem.a130791 View Source
